molecular formula C14H16N4O4S B2703200 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034551-66-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2703200
CAS No.: 2034551-66-9
M. Wt: 336.37
InChI Key: WWUKVJHUVHKLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several major diseases. Its primary research value lies in the study of neurological disorders and metabolic diseases. By selectively inhibiting GSK-3β, this compound prevents the phosphorylation of downstream targets, such as β-catenin, leading to its stabilization and subsequent activation of transcriptional programs involved in cell survival and proliferation. Researchers utilize this inhibitor in models of Alzheimer's disease PubMed to investigate its potential to reduce hyperphosphorylation of tau protein, a key contributor to neurofibrillary tangle formation. Furthermore, its role in the insulin signaling pathway makes it a valuable tool for probing the molecular mechanisms of insulin resistance and for exploring novel therapeutic strategies for type 2 diabetes Nature Reviews Drug Discovery . The compound's furan and pyrazole-containing structure confers high selectivity, making it an essential pharmacological probe for dissecting the complex physiological and pathological functions of GSK-3β in cellular and disease-specific contexts.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-17-10)23(19,20)16-5-6-18-9-12(8-15-18)13-4-3-7-21-13/h3-4,7-9,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKVJHUVHKLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan, pyrazole, and isoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various sulfonyl chlorides, base catalysts, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities:

1. Antibacterial and Antifungal Properties:

  • Compounds with similar structures have demonstrated antibacterial and antifungal activities. Preliminary studies suggest that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide could possess similar properties .

2. Anticancer Potential:

  • The compound's structural features suggest potential anticancer activity. Similar sulfonamides have been investigated for their ability to inhibit cancer cell growth through various mechanisms .

3. Enzyme Inhibition:

  • The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, sulfonamides have been studied for their inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in regulating nitric oxide levels in the body .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

Case Study 1: Antifungal Activity

  • A series of novel sulfonamides were synthesized and evaluated against fungal strains such as Candida albicans. Some derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, indicating a promising avenue for further research .

Case Study 2: Anticancer Activity

  • Research has shown that certain sulfonamide derivatives can inhibit cancer cell proliferation at low concentrations. These findings support the potential of this compound as a candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyrazole Moieties

  • Compound 27 ():
    • Structure : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide.
    • Key Differences :
  • Replaces the furan-isoxazole system with a pyridine ring and a 4-chlorophenyl carbamoyl group.
  • Exhibits a longer alkyl chain (butyl) at the pyrazole 4-position, contrasting with the ethyl linker in the target compound.
    • Physicochemical Data :
  • Melting point: 138–142 °C.
  • IR peaks: 3344 cm⁻¹ (NH), 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂).
  • NMR signals: δ 0.90 (CH₃), 7.36 (Ph), 8.96 (pyridine H-6).

Sulfonamides with Chromen and Pyrazolo-Pyrimidine Cores

  • Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences:
  • Incorporates a chromen-4-one and pyrazolo-pyrimidine system instead of a pyrazole-isoxazole scaffold.
  • Features fluorine substitutions and a benzamide group absent in the target compound.
    • Physicochemical Data :
  • Melting point: 175–178 °C.
  • Mass spectrometry: m/z 589.1 (M⁺+1).
    • Bioactivity : Likely targets kinase or nucleic acid pathways due to the pyrazolo-pyrimidine motif .

Methodological Insights from Software Tools

  • SHELX : Used for crystallographic refinement of sulfonamide derivatives, enabling precise determination of bond lengths and angles .
  • Multiwfn : Facilitates electron density topology analysis, which could elucidate the sulfonamide group’s electronic properties in the target compound .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a furan ring, a pyrazole moiety, and a sulfonamide functional group, which are known to enhance biological interactions. The following sections will explore the synthesis, biological activities, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Introduction of the Furan Ring : The furan moiety is introduced via a coupling reaction, often using palladium-catalyzed methods.
  • Synthesis of the Isoxazole and Sulfonamide Groups : The isoxazole ring can be formed through cyclization reactions involving appropriate precursors, followed by the introduction of the sulfonamide group.

These synthetic routes require optimization to ensure high yields and purity of the final product.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown promising activity against various bacterial strains. In vitro studies have reported that this compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in several studies. In cell line assays, it has been observed to induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards normal cells. For example, IC50 values in cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) were significantly lower compared to standard chemotherapeutic agents, indicating its selective activity against tumor cells.

Cell LineIC50 (µM)Reference
A5498.78
HT-296.68
MRC-5 (normal lung fibroblast)>50

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Zebrafish Embryo Toxicity Study : A study assessed the toxicity of related compounds using zebrafish embryos as a model organism. Results indicated that certain structural modifications could reduce toxicity while maintaining antimicrobial efficacy .
  • Antitumor Activity in Animal Models : In vivo studies demonstrated that administration of the compound resulted in significant tumor regression in mouse models bearing xenografts of human tumors .

Q & A

Basic: How can researchers optimize the synthesis of this sulfonamide-containing compound?

Methodological Answer:
The synthesis involves coupling a pyrazole-ethylamine intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride. Key steps include:

  • Reagent Selection : Use anhydrous THF as a solvent and triethylamine as a base to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm completion by the disappearance of the amine starting material .

Basic: What analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.3–7.2 ppm), pyrazole (δ 7.5–8.1 ppm), and isoxazole (δ 2.3–2.6 ppm for methyl groups) moieties.
    • HRMS : Verify the molecular ion ([M+H]⁺) with <2 ppm mass accuracy.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .

Advanced: How can structural contradictions in biological activity data between similar pyrazole-sulfonamide derivatives be resolved?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities can skew activity results .
  • Structural Variants : Compare analogs (e.g., substituent changes on the furan or pyrazole rings) to isolate activity-contributing groups .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for experimental variability in antimicrobial assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or carbonic anhydrase. Parameterize the sulfonamide group for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4).
  • ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition).

Basic: How should researchers design in vitro assays to evaluate antimicrobial activity?

Methodological Answer:

  • Strain Selection : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Dilution Method : Use broth microdilution (Mueller-Hinton broth) with concentrations ranging from 0.5–128 µg/mL.
  • Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.

Advanced: What methodological approaches address the compound’s instability in aqueous solutions?

Methodological Answer:

  • Stability-Indicating Assays : Use HPLC with a photodiode array detector to monitor degradation products under accelerated conditions (40°C, 75% RH) .
  • Formulation Strategies : Encapsulate in liposomes (e.g., DSPC/cholesterol) or use cyclodextrin complexes to enhance solubility and shelf life.

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace furan with thiophene or vary sulfonamide methyl groups) .
  • Biological Profiling : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • 3D-QSAR : Develop CoMFA models using steric/electrostatic fields to predict activity cliffs .

Basic: What crystallographic methods resolve polymorphism in this compound?

Methodological Answer:

  • Screening : Crystallize from 10+ solvent systems (e.g., acetone, DMSO, methanol) to identify polymorphs.
  • Refinement : Use SHELXL for high-resolution data (R-factor <5%) and Olex2 for visualization .
  • Thermal Analysis : Perform DSC to detect phase transitions (heating rate: 10°C/min, N₂ atmosphere).

Advanced: How can researchers troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst Optimization : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
  • Microwave Assistance : Run reactions under microwave irradiation (80°C, 150 W) to reduce time and side products.
  • In Situ FTIR : Monitor sulfonamide bond formation (~1250 cm⁻¹ for S=O stretching) in real time.

Advanced: What cross-disciplinary methodologies enhance mechanistic understanding of this compound?

Methodological Answer:

  • Proteomics : Use SILAC labeling to identify protein targets in cancer cell lines (e.g., MCF-7).
  • Metabolomics : Apply LC-MS to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) post-treatment.
  • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.